molecular formula C12H18ClNO B12549403 3-(4-Chlorobutoxy)-N,N-dimethylaniline CAS No. 143916-45-4

3-(4-Chlorobutoxy)-N,N-dimethylaniline

Cat. No.: B12549403
CAS No.: 143916-45-4
M. Wt: 227.73 g/mol
InChI Key: VRTOVALPKXFPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobutoxy)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 4-chlorobutoxy group attached to the aniline ring, along with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobutoxy)-N,N-dimethylaniline typically involves the reaction of 4-chlorobutanol with N,N-dimethylaniline in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorobutoxy)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobutoxy)-N,N-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

143916-45-4

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(4-chlorobutoxy)-N,N-dimethylaniline

InChI

InChI=1S/C12H18ClNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

VRTOVALPKXFPRU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.